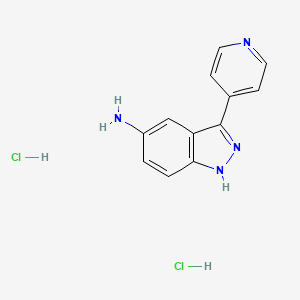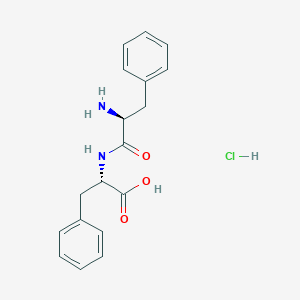
H-Phe-Phe-OH . HCl
説明
“H-Phe-Phe-OH . HCl” is a short peptide composed of two phenylalanine molecules . It has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Synthesis Analysis
The Phe-Phe motif can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .
Molecular Structure Analysis
The molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif has attracted increasing focus due to its unique morphological structure . The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Phe-Phe-OH . HCl” are largely determined by its Phe-Phe motif. This motif allows the molecule to self-assemble into various structures, including nanostructures and hydrogels . The exact physical and chemical properties can vary depending on the specific conditions and the presence of other molecules.
科学的研究の応用
Coordination and Structural Analysis
H-Phe-Phe-OH . HCl, in its hydrochloride form, has been studied for its coordination ability with metals, particularly gold (Au). Research by Koleva et al. (2007) detailed how the dipeptide coordinates with Au(III), indicating its potential in the field of coordination chemistry and metal complex formation.
Environmental and Biological Systems
The use of phenylalanine (a component of H-Phe-Phe-OH . HCl) as a probe in environmental chemistry has been highlighted. Fisher et al. (2012) demonstrated its application in monitoring the kinetics of hydroxyl radical formation in pyrite-induced systems, which is vital for understanding ecological and biological systems' exposure to reactive oxygen species.
Nanotechnology and Biomaterials
In nanotechnology, the self-assembly properties of diphenylalanine motifs, including H-Phe-Phe-OH, have been explored. Datta et al. (2018) investigated the self-assembly of free and protected diphenylalanine scaffolds, revealing their potential in developing functional nano-architectures for biomaterial chemistry, sensors, and bioelectronics.
Hydroxyl Radical Research
The role of phenylalanine in the generation and reaction with hydroxyl radicals has been a subject of study in various environmental and chemical processes. Research such as Zeng et al. (2020) and Simic et al. (1984) delve into the kinetics and mechanisms of hydroxyl radical interactions, demonstrating the importance of phenylalanine and its derivatives in understanding radical chemistry.
Peptide Synthesis
In peptide synthesis, the effects of different salts, including HCl, on coupling reactions have been studied to optimize the synthesis processes. Thaler et al. (1991) examined the influence of Li-salts in peptide-coupling reactions using models like Ac-Phe-OH and HCl•H-Ala-OMe.
Spectroscopy and Solution Chemistry
Studies on the spectroscopic analysis and behavior of phenylalanine in aqueous solutions provide insights into its interactions and transformations. For instance, Olsztynska et al. (2006) investigated the water evaporation from L-phenylalanine aqueous solutions, shedding light on the structural changes of L-phenylalanine molecules.
Hydrogen Bonding and Amino Acid Interactions
The interactions involving the aromatic groups of phenylalanine, as part of larger amino acid structures, have been explored through computational studies. Scheiner et al. (2002) compared various types of hydrogen bonds involving aromatic amino acids, offering insights into the role of phenylalanine in protein structure and stability.
Reaction Kinetics and Environmental Implications
Research into the reaction kinetics and environmental implications of hydroxyl radicals, with a focus on phenylalanine, provides valuable information for environmental science and technology. Works like Gligorovski et al. (2015) and Kwan & Voelker (2003) delve into the role of hydroxyl radicals in different environmental compartments.
Safety And Hazards
将来の方向性
The Phe-Phe motif, including “H-Phe-Phe-OH . HCl”, holds substantial promise for the creation of the next generation nanomedicines . Its unique properties and ability to self-assemble into various structures make it a valuable tool in nanomedicine, with potential applications in drug delivery, biomaterials, and new therapeutic paradigms .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14;/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23);1H/t15-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVAZYOKLTFSH-MOGJOVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-Phe-OH . HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



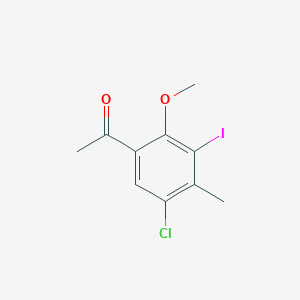
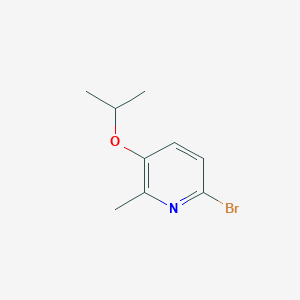
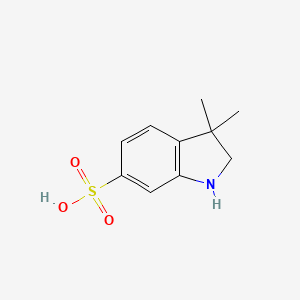
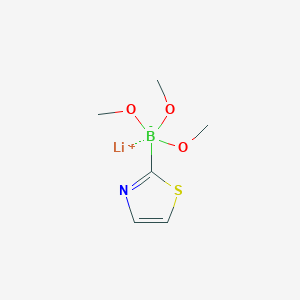
![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
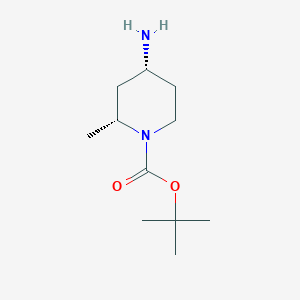
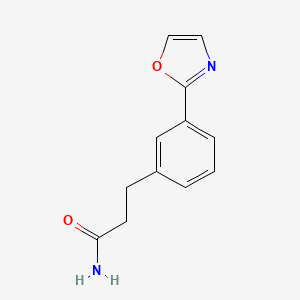
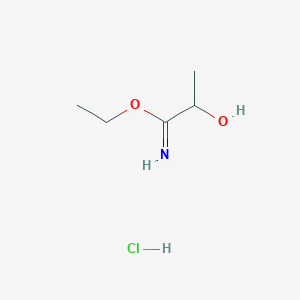
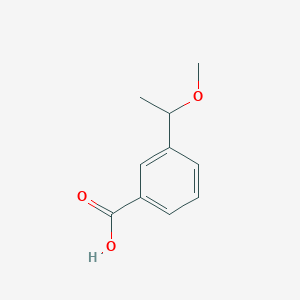
![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)
